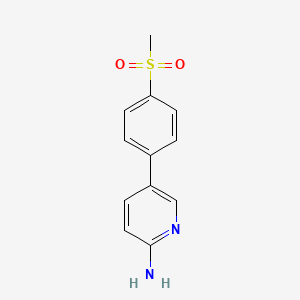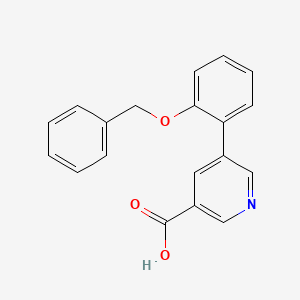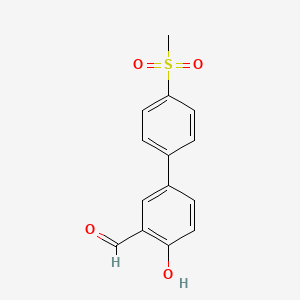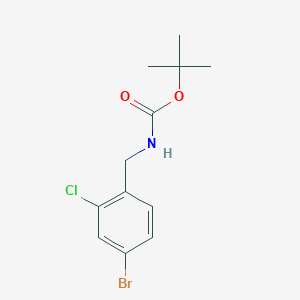
2-(3-Fluorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Fluorophenyl)phenol, 95% is a phenolic compound with a wide range of applications in the research and development of new drugs, materials, and other products. It is a popular reagent for a variety of organic synthesis reactions, and its unique structure and properties make it an invaluable tool in the laboratory.
Applications De Recherche Scientifique
2-(3-Fluorophenyl)phenol, 95% is widely used in the development of new drugs and materials. It is a useful reagent for organic synthesis reactions, including the synthesis of aromatic compounds and heterocyclic compounds. It is also used in the production of pharmaceuticals, pesticides, and other chemicals. Additionally, it is used in the synthesis of fluorescent dyes and in the preparation of fluorescent materials for use in imaging and sensing applications.
Mécanisme D'action
2-(3-Fluorophenyl)phenol, 95% is a reactive compound that can undergo a variety of chemical reactions. It can act as an electrophile in nucleophilic substitution reactions, and it can act as a nucleophile in electrophilic substitution reactions. It can also act as a catalyst in various organic reactions, such as the Diels-Alder reaction and the Wittig reaction.
Biochemical and Physiological Effects
2-(3-Fluorophenyl)phenol, 95% is not known to have any significant biochemical or physiological effects. It is not known to be toxic, and it is not known to interact with any biological molecules. As such, it is considered to be safe for use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Fluorophenyl)phenol, 95% is a versatile reagent that is useful for a variety of organic synthesis reactions. It is relatively inexpensive and easy to obtain, and it has a high purity level. However, it is not a particularly reactive compound, so it may not be suitable for some types of reactions. Additionally, it is not soluble in many solvents, so it may not be suitable for some types of reactions.
Orientations Futures
The future of 2-(3-Fluorophenyl)phenol, 95% is promising. It is a versatile reagent that can be used in a variety of organic synthesis reactions, and its unique structure and properties make it an invaluable tool in the laboratory. In the future, it may be used in the development of new drugs, materials, and other products. Additionally, it may be used in the synthesis of fluorescent dyes and in the preparation of fluorescent materials for use in imaging and sensing applications. It may also be used in the development of new catalysts and other catalytic processes. Finally, it may be used in the development of new methods for the synthesis of organic compounds.
Méthodes De Synthèse
2-(3-Fluorophenyl)phenol, 95% can be synthesized from the reaction of phenol with 3-fluorobenzaldehyde in the presence of an acid catalyst. The reaction is typically carried out in aqueous or alcoholic solutions at room temperature. The reaction yields an orange-yellow solution containing the desired product. The product can then be isolated and purified by crystallization or column chromatography.
Propriétés
IUPAC Name |
2-(3-fluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIXDTDMOHYTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602529 |
Source


|
| Record name | 3'-Fluoro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80254-61-1 |
Source


|
| Record name | 3'-Fluoro[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B6326662.png)


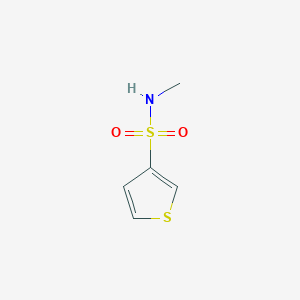
![5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6326692.png)
